molecular formula C19H15ClN4O3 B2736155 2-(4-Chlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903862-06-6

2-(4-Chlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2736155
M. Wt: 382.8
InChI Key: ZZDXNXIHJNLHBP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This chemical compound belongs to the class of Janus Kinase (JAK) inhibitors, which are known for their ability to regulate the immune response and treat a variety of autoimmune diseases.

Scientific Research Applications

Antidepressant and Antianxiety Activities

A study by Kumar et al. (2017) on a series of novel derivatives, including ones structurally related to the specified compound, showed significant antidepressant and antianxiety activities. These compounds were synthesized through a process beginning with 2-acetylfuran, indicating potential use in neuropsychiatric disorder treatments (J. Kumar et al., 2017).

Synthetic Methodology Advancements

Research by Reddy et al. (2012) presented a synthetic advancement involving furan-2-yl(phenyl)methanol derivatives, undergoing smooth aza-Piancatelli rearrangement. This work underscores the chemical versatility and potential for creating diverse therapeutic agents or research tools (B. Reddy et al., 2012).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that exhibited good to moderate antimicrobial activities. This suggests that compounds with a similar framework might be valuable in developing new antimicrobial agents (H. Bektaş et al., 2007).

Antifungal Compound Solubility and Thermodynamics

Volkova et al. (2020) characterized a novel potential antifungal compound, exploring its physicochemical properties, including solubility and partitioning in biologically relevant solvents. Their methodology and findings provide a framework for understanding the behavior of similar compounds in biological systems (T. Volkova et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c20-14-5-3-13(4-6-14)17-22-15(12-21)19(27-17)24-9-7-23(8-10-24)18(25)16-2-1-11-26-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDXNXIHJNLHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

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